

History and Development of Vismodegib Synthesis Pathways

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Compound of Interest

Compound Name: 4-(Cyclopentylmethoxy)-1,2-benzisoxazol-3-amine
CAS No.: 927802-23-1
Cat. No.: B1488370

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Executive Summary

Vismodegib (Erivedge®), the first FDA-approved Hedgehog (Hh) signaling pathway inhibitor, represents a landmark in targeted oncology, specifically for the treatment of advanced basal cell carcinoma (BCC).[1][2] Its development from a high-throughput screening hit to a commercial drug illustrates a classic evolution in pharmaceutical chemistry: transitioning from a flexible but non-scalable discovery route to a robust, convergent, and "green" manufacturing process.

This technical guide dissects the synthetic evolution of Vismodegib, contrasting the medicinal chemistry approach used for Structure-Activity Relationship (SAR) studies with the optimized process chemistry route developed by Genentech. Special attention is given to the "Pyrimidinium Route"—a novel heterocyclic synthesis strategy that eliminated the need for heavy metal cross-coupling in the commercial supply chain.

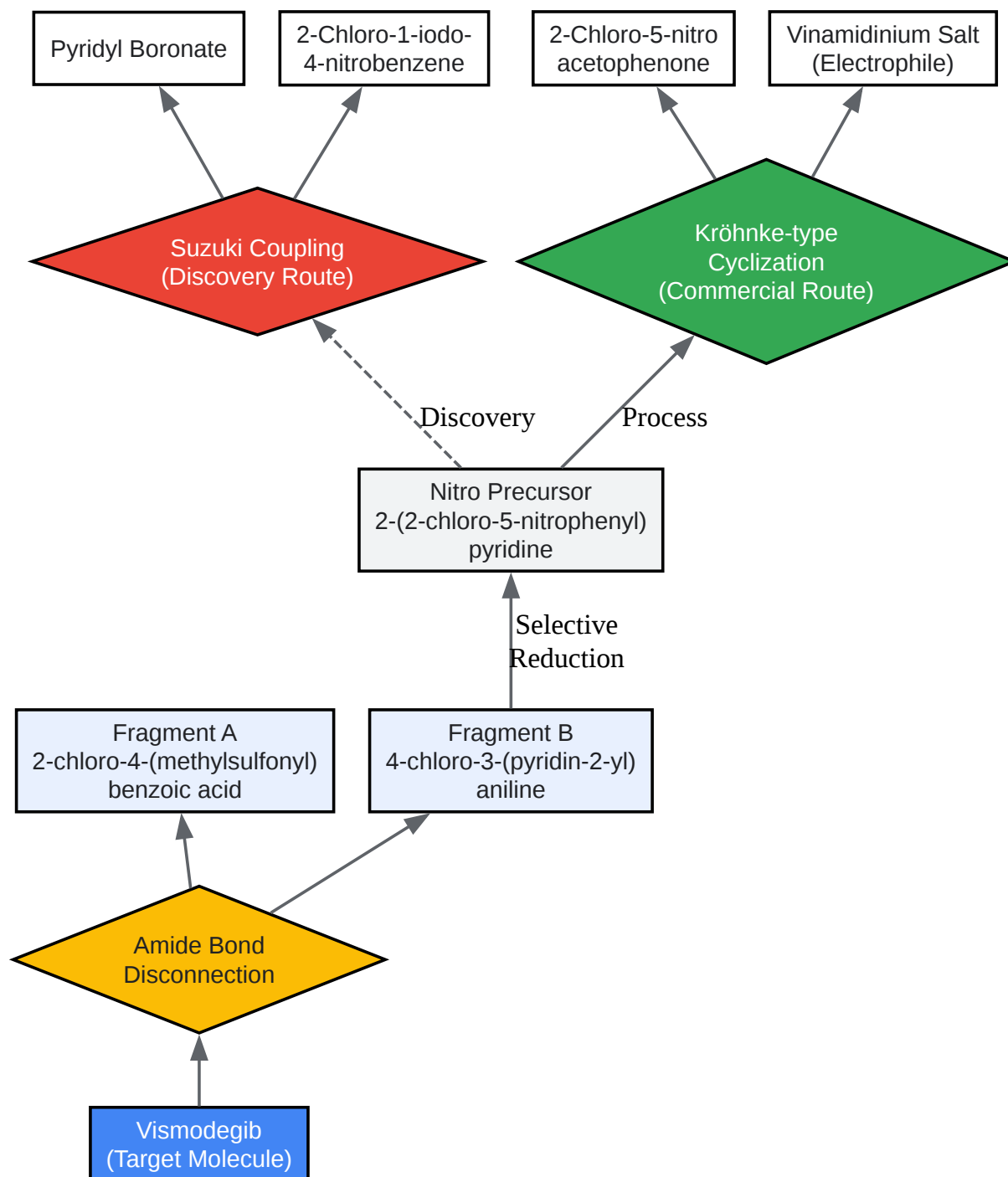
Molecular Architecture & Retrosynthetic Analysis

Vismodegib (GDC-0449) is characterized by a highly substituted pyridine ring linked to a benzamide core.^[3] The molecule poses two primary synthetic challenges:

- **Regioselective Pyridine Construction:** The 2,5-disubstitution pattern on the central phenyl ring relative to the pyridine is critical for binding to the Smoothed (SMO) receptor.
- **Chemoselective Transformations:** The presence of two chlorine atoms and a methylsulfonyl group requires careful selection of reduction and coupling conditions to avoid hydrodehalogenation or side reactions.

Retrosynthetic Logic

The retrosynthetic disconnection reveals two main fragments: the 2-chloro-4-(methylsulfonyl)benzoic acid (Fragment A) and the 4-chloro-3-(pyridin-2-yl)aniline (Fragment B).



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Figure 1: Retrosynthetic analysis showing the divergence between the Discovery (Suzuki) and Commercial (Cyclization) strategies.

The Discovery Route (Genentech/Curis)

During the initial discovery phase (SAR optimization), the priority was synthetic flexibility to explore various heteroaryl replacements. The original synthesis described by Robarge et al. (2009) utilized palladium-catalyzed cross-coupling reactions.

Mechanism & Workflow

The discovery synthesis relied on a Suzuki-Miyaura coupling to install the pyridine ring.

- **Coupling:** A 2-pyridyl boronic acid (or ester) was coupled with a 2-chloro-1-iodo-4-nitrobenzene derivative.
- **Reduction:** The nitro group was reduced to the aniline using standard conditions (e.g., SnCl₂ or Fe/AcOH).
- **Amide Formation:** The resulting aniline was coupled with the acid chloride of Fragment A.

Limitations for Scale-Up

While effective for generating milligram quantities, this route presented significant hurdles for kilogram-scale manufacturing:

- **Heavy Metal Contamination:** Palladium removal required expensive scavengers (e.g., activated charcoal, functionalized silicas) to meet ICH guidelines (<10 ppm).
- **Genotoxic Impurities:** The use of halo-nitro intermediates and potential aniline byproducts required rigorous control strategies.
- **Cost:** Pyridyl boronic acids are relatively unstable and expensive compared to simple aromatics.

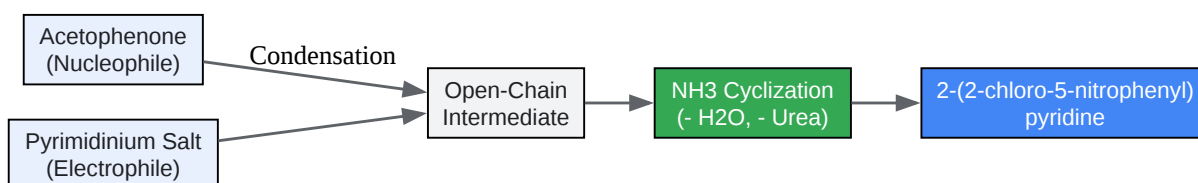
The Commercial Process Route (Genentech)

To support clinical trials and commercial launch, Genentech process chemists (Angelaud et al., 2016) developed a robust "second-generation" route. The defining innovation was the "Pyrimidinium Route," which constructed the pyridine ring de novo rather than coupling two pre-formed rings.

Stage 1: The Pyrimidinium Cyclization (Heavy-Metal Free)

Instead of Suzuki coupling, the process team utilized a condensation reaction between a substituted acetophenone and a vinamidinium salt. This approach completely eliminated palladium from the skeletal construction.

- Reagents: 2-Chloro-5-nitroacetophenone + 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium chloride.
- Conditions: Reflux in ethanol or similar polar solvent with ammonium acetate/ammonia source.
- Mechanism: The acetophenone enolate attacks the electrophilic pyrimidinium salt, followed by ring opening and re-closure with ammonia to form the pyridine ring (Kröhnke-type synthesis).



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Figure 2: Simplified mechanism of the Pyrimidinium Route for pyridine ring construction.

Stage 2: Selective Nitro Reduction

The reduction of the nitro group to the aniline (Fragment B) is the most sensitive step due to the risk of hydrodehalogenation (stripping the chlorine atoms).

- Catalyst: Platinum on Carbon (Pt/C) doped with Vanadium or sulfided platinum catalysts are often employed to poison the catalyst against C-Cl bond insertion while maintaining activity for -NO₂ reduction.

- Control: Reaction temperature and hydrogen pressure are strictly controlled to minimize the formation of hydroxylamine intermediates (genotoxic) and des-chloro impurities.

Stage 3: Schotten-Baumann Acylation

The final coupling uses the acid chloride of Fragment A.

- Method: A biphasic Schotten-Baumann reaction (Water/MEK or Water/THF) with inorganic base (K₂CO₃ or NaOH).
- Advantage: This method allows for easy removal of the acidic byproducts and excess reagents in the aqueous phase, simplifying purification to a crystallization step rather than chromatography.

Comparative Analysis: Discovery vs. Commercial

Feature	Discovery Route (Robarge et al.)	Commercial Route (Angelaud et al.)
Key Bond Formation	Suzuki-Miyaura Coupling (Pd-catalyzed)	Pyrimidinium Cyclization (Condensation)
Heavy Metals	Required (Palladium)	None (Organic synthesis only)
Starting Material	2-Pyridyl boronate (Expensive, Unstable)	2-Chloro-5-nitroacetophenone (Cheap, Stable)
Purification	Column Chromatography	Crystallization
Overall Yield	~20-30% (Linear)	>60% (Convergent/Optimized)
Scalability	Gram scale	Multi-Kilogram / Ton scale

Detailed Experimental Protocols

Protocol A: Pyridine Ring Synthesis (Commercial Approach)

Based on principles described in OPRD 2016, 20, 1509–1519.

- Charge a reactor with 2-chloro-5-nitroacetophenone (1.0 equiv) and 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium chloride (1.1 equiv).
- Add Ethanol (5-10 volumes) and Ammonium Acetate (2-3 equiv).
- Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by HPLC for consumption of acetophenone.
- Cool to room temperature. The product, 2-(2-chloro-5-nitrophenyl)pyridine, often precipitates.
- Filter the solid and wash with cold ethanol/water.
- Dry under vacuum at 50°C.
 - Expected Yield: 85–90%^[4]
 - Purity: >98% (HPLC)^[1]

Protocol B: Final Amide Coupling (Schotten-Baumann)

- Preparation of Acid Chloride: Suspend 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 equiv) in Toluene. Add catalytic DMF and Thionyl Chloride (1.2 equiv). Heat to 60°C until gas evolution ceases. Distill off excess SOCl₂/Toluene.
- Coupling: Dissolve the aniline intermediate (from Stage 2) in THF (or MEK).
- Add an aqueous solution of Potassium Carbonate (K₂CO₃, 2.5 equiv).
- Cool the biphasic mixture to 0–5°C.
- Add the Acid Chloride solution (in THF/Toluene) slowly to the aniline mixture, maintaining temperature <10°C.
- Stir for 1–2 hours.
- Phase Separation: Separate layers. Wash organic layer with water and brine.
- Crystallization: Swap solvent to Ethanol/Water or similar system to crystallize Vismodegib.

- Isolation: Filter and dry.

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